3-Methyl-2-pentanone

説明

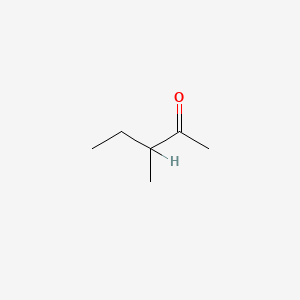

Structure

3D Structure

特性

IUPAC Name |

3-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHCLUNTQKBZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021634 | |

| Record name | 3-Methyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Methyl-2-pentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

11.6 [mmHg] | |

| Record name | 3-Methyl-2-pentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

565-61-7 | |

| Record name | (±)-3-Methyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpentan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-pentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-pentanone

CAS Number: 565-61-7

This technical guide provides a comprehensive overview of 3-Methyl-2-pentanone, a significant aliphatic ketone. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, safety and handling, and spectroscopic data.

Chemical and Physical Properties

This compound, also known as methyl sec-butyl ketone, is a colorless liquid with a characteristic peppermint-like odor. It is an isomer of 2-hexanone (B1666271) and finds applications as a solvent and an intermediate in pharmaceutical synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 565-61-7 | |

| Molecular Formula | C₆H₁₂O | |

| Molecular Weight | 100.16 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Peppermint-like | |

| Density | 0.815 g/mL at 25 °C | |

| Boiling Point | 118 °C at 758 mmHg | |

| Melting Point | -66 °C | |

| Flash Point | 12 °C (53.6 °F) - closed cup | |

| Refractive Index | n20/D 1.400 (lit.) | |

| Solubility | Soluble in alcohol |

Synthesis of this compound

A common method for the synthesis of this compound involves the base-catalyzed aldol (B89426) condensation of 2-butanone (B6335102) with acetaldehyde, followed by dehydration and subsequent hydrogenation. Another established method is the acetoacetic ester synthesis.

This protocol outlines the synthesis of this compound starting from acetoacetic ester.

Step 1: Preparation of the Enolate

-

Dissolve sodium ethoxide in ethanol (B145695) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add ethyl acetoacetate (B1235776) (acetoacetic ester) to the cooled solution with continuous stirring to form the sodium enolate.

Step 2: First Alkylation (Methylation)

-

To the enolate solution, add methyl iodide dropwise through the dropping funnel while maintaining the cool temperature and stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for a specified time to ensure complete methylation at the α-carbon.

Step 3: Second Alkylation (Ethylation)

-

After cooling the reaction mixture, add another equivalent of sodium ethoxide to form the enolate of the methylated acetoacetic ester.

-

Slowly add ethyl bromide to the solution and reflux the mixture to introduce the ethyl group.

Step 4: Hydrolysis and Decarboxylation

-

Cool the reaction mixture and add an aqueous acid solution (e.g., dilute HCl or H₂SO₄) to hydrolyze the ester.

-

Heat the acidic mixture to induce decarboxylation, which results in the formation of this compound.

-

The final product can be purified by distillation.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Chemical shifts (ppm) are observed around 2.46, 2.14, 1.69, 1.41, 1.08, and 0.89 in CDCl₃. | |

| ¹³C NMR | Spectra available for viewing. | |

| Mass Spectrometry | Major m/z peaks at 43, 57, 72, and 100. | |

| FTIR | ATR-IR spectra are available. |

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. A typical concentration is 0.05 ml of the compound in 0.5 ml of solvent.

-

Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Caption: Analytical workflow for this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor. It is crucial to handle this chemical with appropriate safety precautions.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| GHS02 | Danger | H225: Highly flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting |

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methyl-2-pentanone, also known as methyl sec-butyl ketone. This aliphatic ketone is a colorless liquid with a characteristic peppermint-like odor.[1] It finds applications as a solvent and as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.[2] This document consolidates essential data on its physical characteristics, spectroscopic profile, synthesis methodologies, and analytical procedures. All quantitative data is presented in structured tables for ease of reference. Detailed experimental protocols for its synthesis and analysis are provided, along with graphical representations of key workflows to aid in conceptual understanding.

Chemical and Physical Properties

This compound is a chiral ketone with the chemical formula C₆H₁₂O.[1] It is moderately soluble in water and soluble in alcohol.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-Methylpentan-2-one | [3] |

| Synonyms | Methyl sec-butyl ketone, sec-Butyl methyl ketone | [4] |

| CAS Number | 565-61-7 | [1] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Odor | Peppermint-like | [1] |

| Density | 0.815 g/mL at 25 °C | [4] |

| Boiling Point | 118 °C at 758 mmHg | [4] |

| Melting Point | -83 °C | [1] |

| Flash Point | 12 °C (closed cup) | [5] |

| Vapor Pressure | 11.6 mmHg | [3] |

| Solubility in Water | 2.26 wt % (20 °C) | [1] |

| Refractive Index (n20/D) | 1.400 | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of its key spectroscopic data is provided below.

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows distinct signals corresponding to the different proton environments in the molecule.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group.

2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the acetoacetic ester synthesis, which is a classic laboratory method, and an industrial process involving an aldol (B89426) condensation.

3.1. Acetoacetic Ester Synthesis

This method provides a versatile route to a variety of ketones. The overall workflow is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound via the acetoacetic ester route.

Experimental Protocol for Acetoacetic Ester Synthesis:

A detailed, step-by-step protocol for the acetoacetic ester synthesis of this compound is provided below. This is a generalized procedure and may require optimization.

-

Step 1: Formation of the Enolate. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide. Cool the solution in an ice bath.

-

Step 2: First Alkylation. Add an equimolar amount of ethyl acetoacetate (B1235776) dropwise to the sodium ethoxide solution with stirring. After the addition is complete, add an equimolar amount of ethyl iodide dropwise. Allow the mixture to stir at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC).

-

Step 3: Second Alkylation. To the resulting solution, add another equivalent of sodium ethoxide, followed by the dropwise addition of an equimolar amount of methyl iodide. Again, allow the reaction to proceed until completion.

-

Step 4: Hydrolysis and Decarboxylation. The resulting dialkylated acetoacetic ester is then hydrolyzed by refluxing with aqueous acid (e.g., sulfuric acid). The intermediate β-keto acid readily undergoes decarboxylation upon heating to yield this compound.

-

Work-up and Purification. After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The crude product can be purified by fractional distillation.

3.2. Industrial Synthesis: Aldol Condensation Route

The industrial production of this compound typically involves a three-step process starting from 2-butanone (B6335102) and acetaldehyde.[6] This process includes a base-catalyzed aldol condensation, followed by acid-catalyzed dehydration and subsequent hydrogenation.

Caption: Industrial synthesis workflow for this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the identification and quantification of this compound in various matrices.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

A general workflow for the analysis of this compound by GC-MS is presented below.

Caption: A generalized workflow for the analysis of this compound using GC-MS.

Experimental Protocol for GC-MS Analysis:

The following is a general protocol for the quantitative analysis of this compound. This protocol is based on methods for similar ketones and may require optimization for specific instrumentation and sample matrices.[7]

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the samples.

-

Sample Preparation:

-

Liquid Samples: Dilute the sample with the same solvent used for the standards to bring the analyte concentration within the calibration range.

-

Solid Samples: An appropriate extraction method, such as solid-phase microextraction (SPME) or solvent extraction, may be necessary.

-

-

GC-MS Parameters:

-

GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[7]

-

Injector: Use a split/splitless injector, with the mode and ratio optimized based on sample concentration. A typical injector temperature is 250 °C.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[7]

-

Oven Temperature Program: An initial temperature of 40-60 °C, held for 2-5 minutes, followed by a ramp of 5-10 °C/min to 200-250 °C.[7]

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for qualitative analysis and identification. For quantitative analysis, selected ion monitoring (SIM) can be used for enhanced sensitivity.

-

-

-

Data Analysis:

-

Identification: The analyte is identified by comparing its retention time and mass spectrum with that of a pure standard and by searching against a mass spectral library (e.g., NIST).

-

Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion of this compound against the concentration of the standards. The concentration of the analyte in the samples is then determined from this calibration curve.

-

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding specific biological activities or signaling pathways directly involving this compound. Its primary applications are in the chemical industry as a solvent and a synthetic intermediate. One study on the metabolism of 3-pentanone (B124093) (a related but different compound) under inflammatory conditions suggests that ketones can be linked to metabolic pathways, but this has not been specifically demonstrated for this compound.[8] Further research is needed to elucidate any potential biological roles of this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[5] It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 565-61-7 | Benchchem [benchchem.com]

- 3. 3-Methylpentan-2-One | C6H12O | CID 11262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 565-61-7 [sigmaaldrich.com]

- 5. This compound 99 565-61-7 [sigmaaldrich.com]

- 6. brainly.in [brainly.in]

- 7. benchchem.com [benchchem.com]

- 8. Metabolism of 3-pentanone under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. hpc-standards.com [hpc-standards.com]

A Comprehensive Technical Guide to the Physical Properties of 3-Methyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pentanone, also known as methyl sec-butyl ketone, is an aliphatic ketone with the chemical formula C6H12O.[1][2] It is a colorless liquid with a characteristic peppermint-like or sweet, fruity odor.[1][2] This compound serves as a solvent in various industrial applications, including paints, coatings, and adhesives, and is also utilized as a flavoring agent in the food and beverage industry.[2][3] In the context of pharmaceutical development, understanding the physical properties of such organic compounds is crucial for their use as solvents or as intermediates in the synthesis of active pharmaceutical ingredients.[3][4] This guide provides an in-depth overview of the key physical properties of this compound, complete with experimental methodologies and a summary of quantitative data.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These values have been compiled from various scientific and chemical data sources.

| Physical Property | Value | Units | Conditions | Citations |

| Molecular Weight | 100.16 | g/mol | [5][6][7][8] | |

| Density | 0.810 - 0.816 | g/mL | at 25 °C | [5][6][9] |

| 0.8130 | g/mL | at 20 °C | [1] | |

| Boiling Point | 116 - 118 | °C | at 758-760 mmHg | [1][6][9] |

| Melting Point | -83 to -66 | °C | [1][10] | |

| Flash Point | 12 | °C | Closed Cup | [1][11] |

| 53.6 - 54.0 | °F | [5][11] | ||

| Refractive Index | 1.398 - 1.404 | at 20 °C, n20/D | [5][6][12] | |

| Vapor Pressure | 11.6 - 18.18 | mmHg | at 25 °C | [5][7][13] |

| Solubility in Water | 2.26 | wt % | at 20 °C | [1] |

| 20.47 | g/L | at 25 °C | [2] | |

| Solubility in Organic Solvents | Soluble | in alcohol | [3][4][5][14] |

Experimental Protocols

The determination of the physical properties of a liquid organic compound like this compound involves a set of standardized experimental procedures. Below are detailed methodologies for measuring some of the key properties.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a small liquid sample is the capillary tube method.

Apparatus:

-

Thiele tube or an aluminum heating block

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid sample (this compound)

Procedure:

-

A small amount of this compound is placed in the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

-

The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The entire assembly is heated slowly and uniformly in a Thiele tube or an aluminum block.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the external pressure.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded. This is the boiling point of the liquid.

Density Determination (Oscillating U-tube Method)

Density is a fundamental physical property that can be determined using various methods. The oscillating U-tube method is a precise and modern technique.

Apparatus:

-

Digital Density Meter with an oscillating U-tube

-

Syringe for sample injection

-

Thermostat for temperature control

-

Liquid sample (this compound)

Procedure:

-

The density meter is calibrated using a reference standard of known density (e.g., dry air and pure water).

-

The temperature of the measuring cell (the U-tube) is set to the desired temperature (e.g., 20°C or 25°C) and allowed to stabilize.

-

A small volume of this compound is injected into the U-tube using a syringe, ensuring no air bubbles are present.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

This frequency change is used in conjunction with calibration data to calculate and display the density of the sample.

Flash Point Determination (Small Scale Closed-Cup Method - ASTM D3278)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Small Scale Closed-Cup method is a standard procedure for this determination.[1][5]

Apparatus:

-

Small Scale Closed-Cup Flash Point Tester

-

Thermometer

-

Syringe for sample injection (typically 2 mL)

-

Ignition source (gas flame or electric igniter)

-

Liquid sample (this compound)

Procedure:

-

The apparatus is cleaned and dried before the test.

-

A 2 mL sample of this compound is introduced into the sample cup of the apparatus.

-

The lid is closed, and the temperature of the sample is gradually increased at a controlled rate.

-

At specific temperature intervals, a test flame or spark is applied to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[5]

Refractive Index Determination (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe Refractometer

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Constant temperature water bath

-

Dropper or pipette

-

Liquid sample (this compound)

-

Cleaning solvent (e.g., acetone (B3395972) or ethanol) and soft tissues

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.

-

The desired temperature (e.g., 20°C) is set using the circulating water bath.

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the key physical properties of a liquid chemical like this compound.

Caption: Generalized workflow for physical property determination.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. intertekinform.com [intertekinform.com]

- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 4. youtube.com [youtube.com]

- 5. store.astm.org [store.astm.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. store.astm.org [store.astm.org]

- 10. cdc.gov [cdc.gov]

- 11. davjalandhar.com [davjalandhar.com]

- 12. standards.globalspec.com [standards.globalspec.com]

- 13. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

3-Methyl-2-pentanone molecular weight

An In-depth Technical Guide to the Molecular Weight of 3-Methyl-2-pentanone

This guide provides a detailed analysis of the molecular weight of this compound, intended for researchers, scientists, and professionals in drug development. The document outlines the methodology for its calculation, presents the relevant data in a structured format, and includes a visualization of its molecular composition.

Molecular Formula

The chemical formula for this compound is C₆H₁₂O.[1][2][3][4] This formula indicates that a single molecule of this compound is composed of six carbon atoms, twelve hydrogen atoms, and one oxygen atom.

Experimental Protocols: Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The protocol for calculating the molecular weight of this compound is as follows:

-

Identify the Molecular Formula: The first step is to establish the precise molecular formula of the compound, which is C₆H₁₂O.

-

Determine Atomic Weights: The standard atomic weight of each element is obtained from the periodic table. For this calculation, the following atomic weights are used:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Oxygen (O): 15.999 u

-

-

Calculate Total Mass for Each Element: The number of atoms of each element is multiplied by its atomic weight to find the total mass contribution of that element to the molecule.

-

Sum the Masses: The total masses of each element are summed to yield the final molecular weight of the compound.

Data Presentation: Molecular Weight Calculation

The quantitative data used to determine the molecular weight of this compound is summarized in the table below.

| Element | Symbol | Quantity of Atoms | Atomic Weight (u) | Subtotal (u) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 19 | 100.161 |

Visualization: Molecular Composition

The following diagram illustrates the relationship between the molecular formula of this compound and its constituent atoms, which collectively determine its molecular weight.

Caption: Molecular composition of this compound.

Based on the calculations derived from its molecular formula and the atomic weights of its constituent elements, the molecular weight of this compound is 100.16 g/mol .[1][2][4][5]

References

An In-depth Technical Guide to 3-Methyl-2-pentanone: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-2-pentanone (also known as methyl sec-butyl ketone), a significant aliphatic ketone. This document details its chemical structure, physical properties, synthesis protocols, and analytical characterization methods. Particular emphasis is placed on its relevance in pharmaceutical contexts, specifically as a known impurity in the production of potassium clavulanate.

Chemical Identity and Physical Properties

This compound is a chiral ketone with the chemical formula C₆H₁₂O.[1][2] It is structurally an isomer of 2-hexanone.[1] The molecule consists of a five-carbon chain with a methyl group at the third carbon and a carbonyl group at the second position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-Methylpentan-2-one | [1] |

| Synonyms | Methyl sec-butyl ketone, sec-Butyl methyl ketone | [2] |

| CAS Number | 565-61-7 | [1][2] |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Peppermint-like | [1] |

| Density | 0.815 g/mL at 25 °C | [3] |

| Boiling Point | 116-118 °C at 760 mmHg | [1][3] |

| Melting Point | -83 °C | [1] |

| Flash Point | 12 °C (53.6 °F) - closed cup | [3] |

| Solubility in water | 2.26 wt % (20 °C) | [1] |

| Refractive Index (n²⁰/D) | 1.4012 | [1] |

| InChI Key | UIHCLUNTQKBZGK-UHFFFAOYSA-N | [3] |

| SMILES | CCC(C)C(=O)C | [3] |

Synthesis of this compound

There are two primary, well-established routes for the synthesis of this compound: the acetoacetic ester synthesis and an industrial method involving aldol (B89426) condensation.

Acetoacetic Ester Synthesis

This classical method is highly versatile for preparing α-substituted methyl ketones.[4] The synthesis involves the sequential alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation.[4][5][6][7][8]

-

Enolate Formation (First Alkylation):

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

-

Cool the solution in an ice bath and add one equivalent of ethyl acetoacetate dropwise with stirring to form the sodium enolate.

-

-

First Alkylation (Methylation):

-

To the stirred solution of the enolate, add one equivalent of methyl iodide (or another methylating agent) dropwise.

-

After the addition is complete, warm the mixture to room temperature and then reflux for 1-2 hours to ensure complete reaction.

-

-

Enolate Formation (Second Alkylation):

-

Second Alkylation (Ethylation):

-

Add one equivalent of ethyl bromide (or another ethylating agent) dropwise to the enolate solution.

-

Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

-

-

Hydrolysis and Decarboxylation:

-

Cool the reaction mixture and add an aqueous solution of sodium hydroxide (B78521) to hydrolyze the ester. Reflux the mixture for 2-3 hours.

-

After cooling, carefully acidify the solution with dilute sulfuric acid or hydrochloric acid.

-

Gently heat the acidified mixture to approximately 100 °C to induce decarboxylation, which is evident by the evolution of CO₂ gas. Continue heating until gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the mixture and transfer it to a separatory funnel. Extract the product with diethyl ether (2-3 times).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound can then be purified by fractional distillation.

-

Caption: Acetoacetic Ester Synthesis Workflow.

Industrial Synthesis via Aldol Condensation

The primary industrial route involves a three-step process starting with 2-butanone (B6335102) (methyl ethyl ketone) and acetaldehyde (B116499).

-

Aldol Condensation:

-

2-Butanone and acetaldehyde undergo a base-catalyzed aldol condensation. The base (e.g., sodium hydroxide) deprotonates the α-carbon of 2-butanone, which then attacks the carbonyl carbon of acetaldehyde.

-

This reaction forms the β-hydroxy ketone intermediate, 4-hydroxy-3-methyl-2-pentanone.

-

-

Dehydration:

-

The intermediate is then subjected to acid-catalyzed dehydration. Treatment with an acid like sulfuric acid causes the elimination of a water molecule.

-

This step yields the α,β-unsaturated ketone, 3-methyl-3-penten-2-one.

-

-

Hydrogenation:

-

The final step is the selective hydrogenation of the carbon-carbon double bond of 3-methyl-3-penten-2-one.

-

This is typically achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product, this compound.

-

Caption: Industrial Aldol Synthesis Workflow.

Purification

Fractional distillation is the standard method for purifying this compound from reaction mixtures, especially to separate it from unreacted starting materials, byproducts, or solvents with different boiling points.

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations), a distillation head, a condenser, and a receiving flask.

-

Place a boiling chip in the round-bottom flask containing the crude product. Ensure all joints are properly sealed.

-

-

Distillation Process:

-

Heat the flask gently. The vapor will rise into the fractionating column and undergo multiple condensation-vaporization cycles.

-

This process enriches the vapor with the more volatile component (the component with the lower boiling point).

-

Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure component is distilling.

-

Collect the fraction that distills at the boiling point of this compound (116-118 °C).

-

-

Fraction Collection:

-

Discard any initial distillate (forerun) that comes over at a lower temperature.

-

Collect the main fraction in a clean, dry receiving flask.

-

Stop the distillation before the flask heats to dryness to prevent the formation of explosive peroxides.

-

Analytical and Spectroscopic Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

Table 2: 1H and 13C NMR Spectroscopic Data (Solvent: CDCl₃)

| Assignment (Structure: CH₃(a)-CH₂(b)-CH(c)(CH₃(d))-C(=O)(e)-CH₃(f)) | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| a (CH₃) | ~0.9 (t) | ~11.5 |

| b (CH₂) | ~1.4-1.7 (m) | ~25.5 |

| c (CH) | ~2.4-2.5 (m) | ~45.0 |

| d (CH₃) | ~1.1 (d) | ~16.0 |

| e (C=O) | - | ~212.0 |

| f (CH₃) | ~2.1 (s) | ~28.5 |

(Note: Approximate chemical shifts and multiplicities (s=singlet, d=doublet, t=triplet, m=multiplet) are provided. Actual values may vary slightly.)

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL in an NMR tube.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis:

-

1H NMR: Expect a singlet for the methyl group adjacent to the carbonyl, a doublet and a triplet for the terminal methyl groups of the sec-butyl group, and multiplets for the methylene (B1212753) and methine protons.

-

13C NMR: Expect six distinct signals, with the carbonyl carbon appearing significantly downfield (around 212 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample on the crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.

-

Data Analysis: The most characteristic peak will be a strong, sharp absorption band corresponding to the C=O (carbonyl) stretch, which appears around 1715 cm⁻¹ for a saturated aliphatic ketone. Other significant peaks include C-H stretching vibrations around 2870-2960 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC-MS) system for separation from a mixture.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Analysis:

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 100.

-

Fragmentation: Key fragmentation patterns for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group). Expect major fragments at:

-

m/z = 85: Loss of a methyl group (•CH₃).

-

m/z = 71: Loss of an ethyl group (•CH₂CH₃).

-

m/z = 57: Cleavage yielding the sec-butyl cation (C₄H₉⁺).

-

m/z = 43: Cleavage yielding the acetyl cation (CH₃CO⁺), which is often the base peak.

-

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 3-Methylpentan-2-One | C6H12O | CID 11262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. Prepare this compound from acetoacetic ester. | Filo [askfilo.com]

- 6. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]

- 7. Acetoacetic-Ester Synthesis [organic-chemistry.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-methyl-2-pentanone, a valuable ketone intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details several established methods, including industrial and laboratory-scale preparations, with a focus on experimental protocols, reaction yields, and spectroscopic data to aid in research and development.

Core Synthesis Pathways

Several effective methods for the synthesis of this compound have been established. The most prominent routes include:

-

Aldol (B89426) Condensation of 2-Butanone (B6335102) and Acetaldehyde (B116499): A widely used industrial method involving a three-step process of aldol condensation, dehydration, and subsequent hydrogenation.

-

Acetoacetic Ester Synthesis: A classic and versatile method for ketone synthesis, allowing for the sequential introduction of alkyl groups.

-

Oxidation of 3-Methyl-2-pentanol (B47427): A direct approach involving the oxidation of the corresponding secondary alcohol.

-

Grignard Synthesis of the Precursor Alcohol: The synthesis of the requisite 3-methyl-2-pentanol via a Grignard reaction, which is then oxidized to the target ketone.

The following sections provide detailed experimental protocols, quantitative data, and visual representations of these synthetic routes.

Data Presentation: Comparison of Synthesis Pathways

The following table summarizes the quantitative data associated with the primary synthesis pathways for this compound.

| Synthesis Pathway | Key Steps | Starting Materials | Key Reagents | Typical Yield (%) | Purity (%) |

| Aldol Condensation | 1. Aldol Condensation2. Dehydration3. Hydrogenation | 2-Butanone, Acetaldehyde | Base catalyst (e.g., NaOH), Acid catalyst (for dehydration), Palladium catalyst (for hydrogenation) | >80 (for 3-methyl-3-penten-2-one (B7765926) intermediate) | High |

| Acetoacetic Ester Synthesis | 1. Deprotonation2. Alkylation (x2)3. Hydrolysis & Decarboxylation | Ethyl acetoacetate (B1235776) | Sodium ethoxide, Methyl iodide, Ethyl bromide, Acid (e.g., H₂SO₄) | Good to High | >98 |

| Oxidation of 3-Methyl-2-pentanol | Oxidation | 3-Methyl-2-pentanol | Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (DMSO, oxalyl chloride, triethylamine) | High | High |

Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR (CDCl₃) | δ (ppm): 2.46 (m, 1H), 2.14 (s, 3H), 1.69 (m, 1H), 1.41 (m, 1H), 1.08 (d, 3H), 0.89 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 212.9, 49.9, 29.3, 25.5, 16.0, 11.5 |

| IR (Vapor Phase) | ν (cm⁻¹): 2970 (C-H stretch), 1715 (C=O stretch) |

| Mass Spectrometry (EI) | m/z: 100 (M+), 85, 57, 43, 29 |

Experimental Protocols & Visualizations

This section details the experimental procedures for the key synthesis pathways of this compound, accompanied by Graphviz diagrams illustrating the reaction flows.

Aldol Condensation Pathway

This industrial process involves the base-catalyzed reaction of 2-butanone and acetaldehyde to form 4-hydroxy-3-methyl-2-pentanone. This intermediate is then dehydrated in the presence of an acid catalyst to yield 3-methyl-3-penten-2-one, which is subsequently hydrogenated to the final product, this compound.[1] A yield of up to 90.85% for the intermediate 3-methyl-3-penten-2-one can be achieved under optimized conditions using a heterogeneous acidic ion exchange resin as the catalyst.

Experimental Protocol:

Step 1: Aldol Condensation and Dehydration to 3-Methyl-3-penten-2-one

-

A mixture of acetaldehyde and 2-butanone (molar ratio of 1:3 to 1:6) is continuously fed into a reactor containing a solid acid catalyst (e.g., a polymeric resin).

-

The reaction is carried out at a temperature of 65-120°C under autogenous pressure.

-

The product mixture is continuously removed from the reactor.

-

The yield of 3-methyl-3-penten-2-one can reach up to 82% based on acetaldehyde.

Step 2: Hydrogenation of 3-Methyl-3-penten-2-one

-

The purified 3-methyl-3-penten-2-one is dissolved in a suitable solvent (e.g., ethanol).

-

The solution is subjected to hydrogenation in the presence of a palladium catalyst (e.g., Pd on carbon).

-

The reaction is carried out under a hydrogen atmosphere at a pressure of 1-5 atm until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield this compound. The product is then purified by distillation.

Acetoacetic Ester Synthesis Pathway

This classic method provides a reliable route to this compound through the sequential alkylation of ethyl acetoacetate.[2][3][4]

Experimental Protocol:

Step 1: Formation of the Enolate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

-

Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring to form the sodium enolate.

Step 2: First Alkylation (Methylation)

-

To the solution of the enolate, add methyl iodide dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1-2 hours to complete the reaction.

Step 3: Second Alkylation (Ethylation)

-

To the cooled reaction mixture from the previous step, add a second equivalent of sodium ethoxide in absolute ethanol.

-

Add ethyl bromide dropwise, and then reflux the mixture for 2-3 hours.

Step 4: Hydrolysis and Decarboxylation

-

After cooling, add a solution of sodium hydroxide (B78521) and reflux the mixture to hydrolyze the ester.

-

Acidify the cooled reaction mixture with dilute sulfuric acid.

-

Heat the mixture to effect decarboxylation, which is evident by the evolution of carbon dioxide.

-

The resulting this compound is then isolated by steam distillation or solvent extraction and purified by fractional distillation.

Oxidation of 3-Methyl-2-pentanol

The direct oxidation of 3-methyl-2-pentanol provides a straightforward route to this compound. A variety of oxidizing agents can be employed, with Swern oxidation being a mild and efficient method.

Experimental Protocol (Swern Oxidation): [5][6][7][8]

-

In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (B109758) and cool the solution to -78°C (dry ice/acetone bath).

-

Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78°C. Stir for 15 minutes.

-

Add a solution of 3-methyl-2-pentanol in dichloromethane dropwise to the reaction mixture, again keeping the temperature at -78°C. Stir for 45 minutes.

-

Add triethylamine (B128534) dropwise to the mixture, which will result in the formation of a thick white precipitate.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography or distillation to yield pure this compound.

Grignard Synthesis of 3-Methyl-2-pentanol (Precursor to Oxidation)

The precursor alcohol, 3-methyl-2-pentanol, can be synthesized via the reaction of a Grignard reagent with an appropriate aldehyde.

Experimental Protocol:

Step 1: Preparation of Ethylmagnesium Bromide

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of a solution of ethyl bromide in anhydrous diethyl ether to initiate the reaction (a crystal of iodine may be added to start the reaction).

-

Once the reaction begins, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Propanal

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of propanal in anhydrous diethyl ether dropwise with vigorous stirring.

-

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Work-up and Isolation

-

Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the ether by distillation, and purify the resulting 3-methyl-2-pentanol by fractional distillation. The alcohol can then be oxidized as described in the previous section.

References

- 1. This compound | 565-61-7 [chemicalbook.com]

- 2. Prepare this compound from acetoacetic ester. | Filo [askfilo.com]

- 3. Give the synthesis of the following from ethyl acetoacetate: 3-methyl-2-.. [askfilo.com]

- 4. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. Swern Oxidation [organic-chemistry.org]

The Ubiquitous Yet Understated Presence of 3-Methyl-2-pentanone in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-pentanone, a branched-chain ketone, is a naturally occurring volatile organic compound (VOC) with a widespread distribution across the plant and animal kingdoms, as well as in the microbial world. While often recognized for its characteristic fruity, peppermint-like odor and its application as a flavoring agent, its roles in chemical ecology as a semiochemical and its potential involvement in microbial signaling are of increasing interest to the scientific community. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various natural sources, outlining its putative biosynthetic origins, and presenting standardized methodologies for its extraction and analysis. This document is intended to serve as a foundational resource for researchers investigating its biological significance and exploring its potential applications in drug development and other scientific disciplines.

Natural Occurrence of this compound

This compound has been identified as a natural volatile constituent in a diverse range of matrices, from edible plants and fermented foods to insect and mammalian secretions. Its presence is often associated with the characteristic aroma and flavor profiles of these sources.

Occurrence in the Plant Kingdom

The compound is a component of the essential oils and volatile emissions of several plant species. Notable examples include hops (Humulus lupulus) and cuckoo-pint (Arum maculatum).[1][2] Its contribution to the complex aroma profiles of fruits and herbs is an area of ongoing research.

Occurrence in the Animal Kingdom

In the animal kingdom, this compound functions as a semiochemical, a chemical substance that carries information between organisms. It has been identified as a pheromone or allomone in various species, playing a role in communication and defense. For instance, it is utilized by the blue duiker (Cephalophus monticola) and the ant Crematogaster nigriceps as a pheromone. It also acts as an allomone for the harvestman Mischonyx cuspidatus and as a pheromone for the beetle Phyllophaga ravida.

Occurrence in Food and Beverages

The presence of this compound is well-documented in a variety of food products, where it contributes to their sensory characteristics. It is a natural component of many fermented foods, a testament to its microbial origins.

Table 1: Quantitative Occurrence of this compound in Various Food and Beverage Products

| Food/Beverage Category | Specific Product | Average Concentration (mg/kg) | Maximum Concentration (mg/kg) | Reference(s) |

| Dairy Products | General | 3.0 | 15.0 | [3][4] |

| Bleu Cheese | Present (unquantified) | - | [3] | |

| Fats and Oils | General | 2.0 | 10.0 | [3][4] |

| Edible Ices | General | 3.0 | 15.0 | [3][4] |

| Processed Fruit | General | 2.0 | 10.0 | [3][4] |

| Plum | - | up to 1.7 | [3] | |

| Confectionery | General | 4.0 | 20.0 | [3][4] |

| Cereals and Bakery | Bakery Wares | 5.0 | 25.0 | [3][4] |

| Cereals | 2.0 | 10.0 | [3][4] | |

| Meat Products | General | 1.0 | 5.0 | [3][4] |

| Fish Products | General | 1.0 | 5.0 | [3][4] |

| Beverages (Non-alcoholic) | General | 2.0 | 10.0 | [3][4] |

| Beverages (Alcoholic) | Beer | - | up to 1.7 | [3] |

| Nuts | Filbert, Hazelnut | - | up to 1.7 | [3] |

| Herbs and Spices | Dill | - | up to 1.7 | [3] |

| Hop Oil | - | up to 100 | [3] | |

| Other | Tea | - | up to 1.7 | [3] |

Microbial Production

Microorganisms, particularly bacteria of the genus Bacillus, are known producers of this compound. For example, it has been identified as a volatile organic compound emitted by Bacillus pumilus.[3] This microbial production is a key contributor to its presence in fermented foods and may also play a role in microbial communication and interactions within various ecosystems.

Biosynthesis of this compound

The primary biosynthetic route to this compound in natural systems is believed to be through the catabolism of the branched-chain amino acid L-isoleucine. While the complete enzymatic pathway has not been elucidated in all organisms, a putative pathway can be constructed based on well-established metabolic reactions.

The degradation of isoleucine begins with a transamination to form (S)-3-methyl-2-oxopentanoate. This α-keto acid then undergoes oxidative decarboxylation to yield 2-methylbutanoyl-CoA. Subsequent steps involving hydration, oxidation, and thiolytic cleavage can ultimately lead to the formation of precursors that can be converted to this compound.

Below is a diagram illustrating the proposed biosynthetic pathway from L-isoleucine.

Caption: Putative biosynthetic pathway of this compound from L-isoleucine.

Experimental Protocols for Extraction and Analysis

The analysis of this compound from natural matrices typically involves the extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique that is well-suited for this purpose.

General Workflow for HS-SPME-GC-MS Analysis

The following diagram outlines the general workflow for the extraction and analysis of this compound from a solid or liquid natural sample.

Caption: General workflow for HS-SPME-GC-MS analysis of this compound.

Detailed Protocol for HS-SPME-GC-MS Analysis of Plant Volatiles

This protocol provides a starting point for the analysis of this compound in plant materials. Optimization of parameters such as sample weight, equilibration temperature and time, and extraction time may be necessary for different plant matrices.

Materials:

-

Plant sample (e.g., leaves, flowers, fruit)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Solid-phase microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heated agitator or water bath

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Internal standard (e.g., a deuterated analog or a compound with similar volatility not present in the sample)

Procedure:

-

Sample Preparation:

-

Weigh a precise amount of fresh or frozen plant material (e.g., 1-5 g) and place it into a 20 mL headspace vial.

-

If an internal standard is used, add a known amount to the vial.

-

Immediately seal the vial with the screw cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heated agitator or water bath set to a temperature between 40°C and 60°C.

-

Allow the sample to equilibrate for 15-30 minutes.

-

Manually or automatically insert the SPME fiber into the vial, exposing it to the headspace above the sample.

-

Extract the volatile compounds for a period of 30-60 minutes at the same temperature.

-

After extraction, retract the fiber into the needle.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Immediately insert the SPME fiber into the heated GC injector (e.g., 250°C) for thermal desorption of the analytes. Desorb for 2-5 minutes in splitless mode.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: A typical program might be: initial temperature of 40°C held for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: e.g., 230°C.

-

Quadrupole Temperature: e.g., 150°C.

-

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can be used for tentative identification.

-

For quantification, create a calibration curve using standard solutions of this compound with the same internal standard concentration as used in the samples.

-

Potential Roles in Signaling and Drug Development

The presence of this compound in microbial and mammalian systems suggests potential roles in intercellular signaling. Its production by Bacillus species could be involved in quorum sensing or inter-species communication within microbial communities. In mammals, its function as a pheromone indicates a role in neuroendocrine regulation and behavior.

For drug development professionals, understanding the natural occurrence and biosynthesis of such a simple, yet biologically active, molecule can provide insights into:

-

Novel drug targets: The enzymes involved in the biosynthesis and reception of this compound could represent novel targets for antimicrobial or behavior-modulating drugs.

-

Biomarker discovery: The presence or altered levels of this compound could serve as a biomarker for certain microbial infections or metabolic states.

-

Natural product-based drug discovery: The structural motif of this compound could serve as a scaffold for the development of new therapeutic agents.

Conclusion

This compound is a naturally occurring ketone with a far more significant and widespread presence than its common use as a flavoring agent would suggest. Its roles as a semiochemical in complex ecological interactions and its likely involvement in microbial signaling pathways highlight the need for further research into its biological functions. The methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of this compound from diverse natural sources, paving the way for a deeper understanding of its chemical ecology and its potential applications in science and medicine.

References

Spectroscopic Data of 3-Methyl-2-pentanone: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pentanone (also known as methyl sec-butyl ketone) is an aliphatic ketone with the chemical formula C₆H₁₂O.[1] As a fundamental organic molecule, its structural elucidation serves as a practical example for the application of various spectroscopic techniques. Understanding the spectroscopic profile of such compounds is crucial in fields ranging from synthetic chemistry and quality control to metabolomics and drug discovery, where precise molecular identification is paramount.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹³C-NMR and ¹H-NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section presents quantitative data in a structured format, followed by detailed experimental protocols for data acquisition and diagrams illustrating key concepts and workflows.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electron Ionization (EI) is typically employed, which involves bombarding the molecule with high-energy electrons, leading to ionization and characteristic fragmentation.

Data Presentation

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions resulting from predictable cleavage patterns of ketones.

| m/z | Relative Intensity (%) | Proposed Fragment | Fragmentation Pathway |

| 100 | ~8% | [C₆H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 85 | ~5% | [C₅H₉O]⁺ | α-cleavage: Loss of •CH₃ |

| 72 | ~24% | [C₄H₈O]⁺• | McLafferty Rearrangement |

| 57 | ~34% | [C₃H₅O]⁺ or [C₄H₉]⁺ | α-cleavage: Loss of •C₃H₇ or •COCH₃ |

| 43 | 100% | [CH₃CO]⁺ | α-cleavage: Loss of •C₄H₉ (Base Peak) |

| Data compiled from NIST and MassBank.[2][3] |

Fragmentation Pathway

The fragmentation of this compound is dominated by two primary pathways: alpha (α)-cleavage and the McLafferty rearrangement. The base peak at m/z 43 corresponds to the highly stable acetyl cation formed via α-cleavage. The McLafferty rearrangement, a characteristic fragmentation for carbonyl compounds with a γ-hydrogen, results in the peak at m/z 72.[4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into the mass spectrometer, or the neat liquid is introduced via a direct insertion probe. The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded by a beam of electrons, typically with an energy of 70 eV. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[5]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[5]

-

Detection: An electron multiplier detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically unique carbon atom in this compound gives rise to a distinct signal.

Data Presentation

The proton-decoupled ¹³C-NMR spectrum of this compound shows six distinct signals, corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~212.5 | C2 (C=O) |

| ~49.5 | C3 (-CH-) |

| ~29.0 | C1 (-CH₃) |

| ~26.0 | C4 (-CH₂-) |

| ~16.0 | C3-CH₃ |

| ~11.5 | C5 (-CH₃) |

| Data referenced from ChemicalBook and SpectraBase.[6] |

Experimental Protocol: ¹³C-NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-50 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.0 ppm).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence for proton-decoupled ¹³C-NMR.

-

Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for nuclear relaxation between pulses. For quantitative analysis, a longer delay (at least 5 times the longest T₁) is required.

-

The number of scans is co-added to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum to the TMS signal at 0 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Perform baseline correction.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

Data Presentation

The ¹H-NMR spectrum of this compound shows five distinct proton signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~2.46 | Quintet | 1H | H3 |

| ~2.14 | Singlet | 3H | H1 |

| ~1.69 | Multiplet | 1H | H4a |

| ~1.41 | Multiplet | 1H | H4b |

| ~1.08 | Doublet | 3H | C3-CH₃ |

| ~0.89 | Triplet | 3H | H5 |

| Data referenced from ChemicalBook.[1] |

Experimental Protocol: ¹H-NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 2-5 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing TMS as an internal standard (δ 0.0 ppm).

-

Instrument Setup: Follow the same instrument setup procedure as for ¹³C-NMR (locking and shimming).

-

Data Acquisition:

-

Use a standard single-pulse experiment.

-

The number of scans can be low (e.g., 8-16) due to the high sensitivity of the ¹H nucleus.

-

Set the spectral width to encompass all proton signals (typically 0-12 ppm).

-

-

Data Processing:

-

Perform Fourier transformation, phasing, baseline correction, and referencing to TMS as described for ¹³C-NMR.

-

Integrate the signals to determine the relative ratio of protons for each resonance.

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying functional groups.

Data Presentation

The IR spectrum of this compound is dominated by a strong carbonyl stretch, characteristic of an aliphatic ketone.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2965 | Strong | C-H Stretch | Alkane (sp³ C-H) |

| ~1715 | Strong, Sharp | C=O Stretch | Ketone |

| ~1460 | Medium | C-H Bend | Alkane (-CH₂-, -CH₃) |

| ~1370 | Medium | C-H Bend | Alkane (-CH₃) |

| Data based on typical values for aliphatic ketones. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Perform a background scan to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000–400 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing and Analysis: The final transmittance or absorbance spectrum is generated after background subtraction. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within a molecule. Saturated aliphatic ketones exhibit a characteristic, weak absorption band in the UV region resulting from the promotion of a non-bonding electron to an anti-bonding π orbital (n → π* transition).

Data Presentation

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition |

| ~275-285 | Weak (~15-30) | Hexane (B92381) or Ethanol | n → π* |

| Data based on typical values for non-conjugated ketones.[2] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be chosen to yield an absorbance reading between 0.1 and 1.0.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up.

-

Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument, correcting for any absorbance from the solvent and cuvette.

-

Data Acquisition: Replace the blank cuvette with a matched quartz cuvette containing the sample solution. Scan the absorbance of the sample over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Integrated Spectroscopic Analysis

No single spectroscopic technique can unambiguously determine a complex molecular structure. The true power of spectroscopy lies in integrating the complementary information provided by each method to build a complete and validated structural picture.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. spectrabase.com [spectrabase.com]

- 4. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3-Methylpentan-2-One | C6H12O | CID 11262 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Mass Spectrum of 3-Methyl-2-pentanone

This technical guide provides a comprehensive overview of the mass spectrum of 3-methyl-2-pentanone, tailored for researchers, scientists, and professionals in drug development. The document details the fragmentation pattern, presents quantitative data in a structured format, and outlines a representative experimental protocol for spectral acquisition.

Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The relative abundances of the most significant ions are summarized in the table below. This data is crucial for the identification and quantification of this compound in various matrices.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 100 | 8.3 | [C6H12O]+• (Molecular Ion) |

| 85 | 4.6 | [M - CH3]+ |

| 72 | 24.1 | [C4H8O]+• |

| 57 | 33.8 | [C4H9]+ |

| 43 | 100 | [CH3CO]+ (Base Peak) |

| 41 | 30.0 | [C3H5]+ |

| 29 | 22.5 | [C2H5]+ |

| 27 | 11.8 | [C2H3]+ |

Data compiled from MassBank and PubChem databases.[1][2][3][4]

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows characteristic pathways for ketones. The initial event is the removal of an electron to form the molecular ion (m/z 100). Subsequent fragmentation occurs through alpha-cleavage and McLafferty rearrangement, leading to the formation of the observed fragment ions. The primary fragmentation pathways are illustrated in the diagram below.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol describes a standard method for the acquisition of the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., methanol (B129727) or hexane).

-

Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

For unknown samples, dissolve a known weight of the sample in a known volume of the solvent. If necessary, perform a liquid-liquid extraction or solid-phase extraction to isolate and concentrate the analyte.

GC-MS Instrumentation and Conditions

The following instrumental parameters are representative for the analysis of this compound.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 split ratio) |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 20-150 |

| Scan Rate | 2 scans/second |

| Solvent Delay | 3 minutes |

Data Acquisition and Analysis

-

Inject a solvent blank to ensure the system is free from contamination.

-

Inject the prepared standards to generate a calibration curve and verify system performance.

-

Inject the prepared samples.

-

Acquire the mass spectra of the eluting peaks.

-

Process the data using the instrument's software. Identify the peak corresponding to this compound based on its retention time and comparison of the acquired mass spectrum with a reference library spectrum (e.g., NIST, Wiley).

The workflow for this experimental protocol is illustrated in the following diagram.

References

An In-depth Technical Guide to the NMR Spectrum of 3-Methyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals